

Chemical structure of Cyanine3.5

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An In-depth Technical Guide to the Chemical Structure and Applications of Cyanine 3.5

Introduction

Cyanine3.5 (**Cy3.5**) is a synthetic fluorescent dye belonging to the cyanine family of polymethine dyes.[1] It is characterized by its bright orange-red fluorescence and is widely utilized in various biological and chemical research applications.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common experimental applications of Cyanine3.5, intended for researchers, scientists, and professionals in drug development. **Cy3.5** is valued for its high quantum yield, photostability, and sharp spectral peaks, making it a reliable tool for fluorescence-based assays.[2]

Chemical Structure

The core structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain.[1] The specific properties of each cyanine dye, such as its absorption and emission wavelengths, are determined by the nature of the heterocyclic rings and the length of the polymethine chain.

Cyanine3.5 is typically available as various derivatives to facilitate conjugation to different biomolecules. Common functional groups include N-hydroxysuccinimide (NHS) esters for labeling primary amines, maleimides for labeling thiols, and alkynes or azides for click chemistry reactions.[3] The non-sulfonated forms are generally soluble in organic solvents like DMF and DMSO, while sulfonated versions exhibit improved water solubility.[4][5]

Below is the chemical structure of a common derivative, Cyanine 3.5 NHS ester:



Note: An illustrative image of the chemical structure would be placed here in a final document. The search results provide the names and molecular formulas of various derivatives, such as Cyanine3.5 NHS ester (C₄₂H₄₄N₃BF₄O₄), which can be used to generate a precise chemical structure diagram.

Physicochemical and Spectral Properties

The spectral properties of Cyanine3.5 can be influenced by its local environment, including the solvent and the molecule to which it is conjugated.[6] However, its characteristic orange-red fluorescence is maintained across a range of conditions. The fluorescence is generally pH-insensitive between pH 4 and 10.[7]

Property	Value	Source
Excitation Maximum (λex)	~581 - 591 nm	[2][5]
Emission Maximum (λem)	~596 - 605 nm	[2][4]
Molar Extinction Coefficient (ϵ)	116,000 cm ⁻¹ M ⁻¹	[4][5]
Quantum Yield (Φ)	0.35	[4][5]
Stokes Shift	~15 nm	[2]
Solubility	Soluble in DMF, DMSO; low in water (non-sulfonated)	[4][5]
Storage	-20°C, protected from light	[4][7]

Experimental Protocols Synthesis of (E)-Cyanine 3.5 Chloride

The synthesis of Cyanine 3.5 is a multi-step process that involves the preparation of key heterocyclic precursors, followed by the construction of the polymethine bridge, and a final condensation reaction. [8]

Part 1: Synthesis of Precursors[8]



- Synthesis of 2,3,3-trimethylindolenine: Phenylhydrazine is reacted with 3-methyl-2-butanone in the presence of an acid catalyst (e.g., glacial acetic acid) under reflux for 4-6 hours. The product is purified by vacuum distillation.
- Synthesis of 1,2,3,3-Tetramethyl-3H-indolium tosylate: 2,3,3-trimethylindolenine is N-alkylated using methyl p-toluenesulfonate in a solvent like acetonitrile at 100-120°C for 12-24 hours.

Part 2: Synthesis of the Polymethine Bridge and Final Condensation[8]

- A Vilsmeier-Haack type reaction is performed on an enaminone, followed by a reaction with aniline to create the polymethine bridge intermediate.
- The final condensation reaction between the heterocyclic precursors and the polymethine bridge yields the asymmetric (E)-Cyanine 3.5 chloride dye. The crude product is purified by column chromatography.

Protocol for Labeling Antibodies with Cyanine3.5 NHS Ester

This protocol provides a general workflow for conjugating Cyanine3.5 NHS ester to an antibody.[6] NHS esters are reactive towards primary amino groups, such as the side chain of lysine residues.[9]

Materials:

- Antibody solution (in amine-free buffer, e.g., PBS pH 7.4)
- Cyanine3.5 NHS ester
- Anhydrous DMSO or DMF
- Purification column (e.g., gel filtration, dialysis)

Procedure:

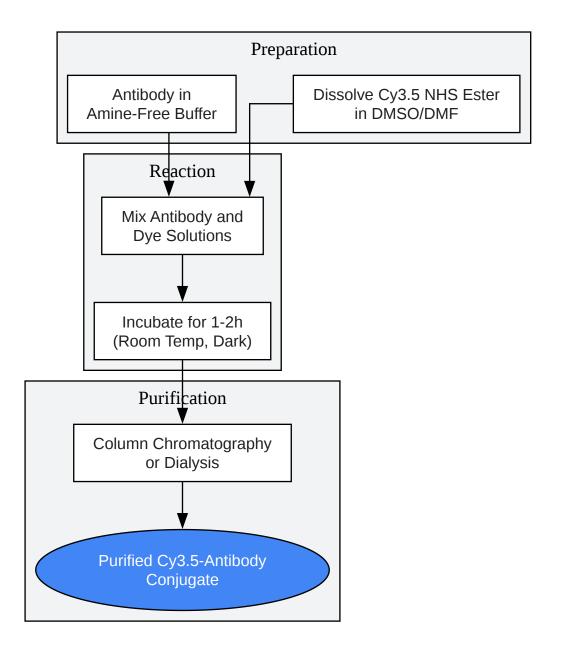


- Prepare Antibody Solution: Dissolve the antibody in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should not contain primary amines (e.g., Tris).
- Prepare Dye Stock Solution: Immediately before use, dissolve the Cyanine3.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Add the dye stock solution to the antibody solution while gently vortexing. The molar ratio
 of dye to antibody may need to be optimized, but a starting point of 10:1 is common.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,
 Sephadex G-25) or by dialysis against a suitable buffer.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
 280 nm (for the protein) and at the absorption maximum of Cy3.5 (~591 nm).
- Storage: Store the labeled antibody at 4°C or -20°C, protected from light.

Visualizations

The following diagrams illustrate key processes and relationships involving Cyanine 3.5.





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Caption: Workflow for labeling an antibody with Cyanine 3.5 NHS ester.





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Caption: Factors influencing the fluorescence properties of Cyanine3.5.

Applications in Research

Cyanine 3.5 is a versatile fluorescent probe used in a multitude of applications:

- Fluorescence Microscopy: For visualizing cellular structures and tracking labeled biomolecules within cells.[6]
- Flow Cytometry: To identify and quantify specific cell populations using fluorescently labeled antibodies or probes.[2][6]
- Biomolecule Labeling: Covalently attaching to proteins, peptides, and oligonucleotides for detection in various assays like Western blotting and electrophoretic mobility shift assays (EMSA).[2][9][10]
- FRET Microscopy: Can be used as a donor or acceptor in Förster Resonance Energy Transfer experiments to study molecular interactions.[7]

Conclusion

(E)-Cyanine 3.5 chloride is a robust and versatile orange-red fluorescent dye with significant utility in biological research and drug development.[6] Its favorable spectral properties, including high brightness and photostability, make it an excellent choice for sensitive detection and imaging applications.[2] A thorough understanding of its chemical structure, properties, and



the appropriate experimental protocols for its use are crucial for obtaining reliable and reproducible results in advanced fluorescence-based studies.

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